2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core with three distinct substituents:
- 2-cyclopropyl group: A small, rigid cyclopropane ring that may enhance binding affinity by reducing steric hindrance compared to bulkier substituents.
- 4-difluoromethyl group: A bioisostere known to improve metabolic stability and electronic properties relative to non-fluorinated analogs.
- 6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl): A piperazine-linked pyrazolopyrimidine moiety, likely serving as a pharmacophore for target engagement, particularly in kinase inhibition or nucleotide analog pathways.
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N8/c18-14(19)12-7-13(24-15(23-12)10-1-2-10)26-3-5-27(6-4-26)17-11-8-22-25-16(11)20-9-21-17/h7-10,14H,1-6H2,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLGTBXRQUWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a critical role in immune cell function and has been implicated in various diseases, including chronic obstructive pulmonary disease (COPD).
Mode of Action
This compound acts as a potent and selective inhibitor of PI3Kδ. It binds to the kinase domain of PI3Kδ, inhibiting its activity and thereby preventing the phosphorylation of AKT at T308. This inhibition disrupts the downstream signaling pathways regulated by PI3Kδ.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting PI3Kδ, the compound prevents the activation of AKT, a key player in this pathway. This results in the modulation of various downstream effects, including cell survival, proliferation, and differentiation.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties for inhaled delivery. It shows no apparent inhibitory effect on CYP isoforms, except for a moderate effect on CYP2C9. Furthermore, it shows no apparent inhibitory activity against hERG (IC50 > 10 μM), suggesting a low risk of cardiotoxicity.
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS No. 2640967-71-9) is a compound featuring a complex structure that incorporates a cyclopropyl group, difluoromethyl moiety, and a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₂N₈ |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 2640967-71-9 |
This compound is characterized by its unique structural components that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study highlighted the inhibitory activity of a related compound (designated as 1a ) against various tumor cell lines, including A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were notably low, indicating potent activity:
| Cell Line | IC50 (µM) for Compound 1a | IC50 (µM) for Doxorubicin |
|---|---|---|
| A549 | 2.24 | 9.20 |
| HepG2 | 5.10 | 15.00 |
| MCF-7 | 1.74 | 8.50 |
| PC-3 | 3.00 | 12.00 |
These results suggest that compounds like 1a can induce apoptosis significantly at low concentrations, with flow cytometric analyses revealing a notable increase in apoptotic cells upon treatment .
The mechanism behind the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of key kinases involved in cell proliferation and survival pathways. For example, recent studies have shown that certain derivatives act as effective epidermal growth factor receptor inhibitors (EGFRIs), with one compound demonstrating an IC50 value of against wild-type EGFR and against the mutant form EGFR T790M .
Structure-Activity Relationships
The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives are crucial for their biological activity. Modifications to the scaffold can significantly affect potency and selectivity against different cancer cell lines. For instance, analogs lacking the pyrazolo[3,4-d]pyrimidine core exhibited diminished anti-proliferative effects, underscoring the importance of this moiety in mediating biological activity .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives and assessed their anticancer activities against various cell lines using MTT assays. The most promising candidates showed IC50 values comparable to established chemotherapeutics.
- Flow Cytometry Analysis : Further investigations utilized flow cytometry to evaluate apoptosis induction by these compounds, revealing that certain derivatives could trigger significant apoptotic pathways in cancer cells.
- In Vivo Studies : Although most studies focus on in vitro evaluations, preliminary in vivo assessments are necessary to establish therapeutic efficacy and safety profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazolo[3,4-d]pyrimidine scaffolds exhibit promising anticancer properties. The specific structural features of 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine suggest potential inhibition of cancer cell proliferation through modulation of key signaling pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
In vitro experiments have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These findings suggest that further exploration into the mechanisms of action could lead to the development of new anticancer therapies.
Antimicrobial Properties
The unique combination of functional groups in this compound may also confer antimicrobial activity. Preliminary studies have shown that similar compounds exhibit effectiveness against bacterial strains, indicating potential for development as an antibiotic.
Case Study: Antibacterial Efficacy
Research published in peer-reviewed journals has highlighted the effectiveness of related pyrazolo[3,4-d]pyrimidine derivatives against resistant bacterial strains, paving the way for future studies involving This compound .
Neurological Applications
The piperazine moiety has been associated with neuroactive properties, suggesting that this compound may influence neurotransmitter systems or possess neuroprotective effects.
Case Study: Neuroprotection
Investigations into similar compounds have revealed potential neuroprotective effects in models of neurodegenerative diseases. This opens avenues for research into the therapeutic potential of This compound in conditions such as Alzheimer’s disease and Parkinson’s disease.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Compounds and Features:
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Substituents: 4-imino and 5-ylamine groups. Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate. Comparison: The imino group may confer reactivity but reduce metabolic stability compared to the difluoromethyl group in the target compound.
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, )
- Substituents : Hydrazine at position 3.
- Synthesis : Forms pyrazole derivatives (e.g., compounds 4 and 5).
- Comparison : Hydrazine’s nucleophilic nature could limit stability in biological systems, whereas the target compound’s difluoromethyl group offers improved resistance to oxidation .
Table 1: Substituent Effects on Stability and Activity
Piperazine-Linked Heterocyclic Analogues
Key Compounds and Features:
- Substituents : Varied piperazine/piperidine groups (e.g., 7-(piperazin-1-yl), 7-(4-methylpiperazin-1-yl)).
- Comparison : The target compound’s piperazine-pyrazolopyrimidine linkage mirrors these derivatives, but its cyclopropyl and difluoromethyl groups are unique. Substituents like hydroxyethyl (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) in patent compounds may improve solubility, whereas the target compound’s difluoromethyl balances lipophilicity and stability .
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()
- Substituents : Bulky tert-butyl and hydroxyl groups.
- Comparison : The tert-butyl group may hinder target binding compared to the cyclopropyl group, while the hydroxyl group could increase polarity but reduce blood-brain barrier penetration relative to difluoromethyl .
Table 2: Piperazine/Pyrimidine Derivatives Comparison
Triazolo-Pyridine/Pyrimidine Analogues ()
- Example : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
- Comparison : The triazolo-pyridine core differs from pyrazolopyrimidine but shares piperazine linkages. Chlorophenyl variants (e.g., 4-chlorophenyl in ) suggest halogenated substituents for target specificity, analogous to the difluoromethyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
